An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-chloroindoline-2,3-dione
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-chloroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of isatin, is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of bromine and chlorine atoms on the indole core, impart unique physicochemical properties and a diverse pharmacological profile. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential biological activities of 6-Bromo-5-chloroindoline-2,3-dione. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds for therapeutic applications.
Physicochemical Properties
The physicochemical properties of 6-Bromo-5-chloroindoline-2,3-dione are crucial for understanding its behavior in biological systems and for its application in drug design and development. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 6-Bromo-5-chloroindoline-2,3-dione
| Property | Value | Source |
| IUPAC Name | 6-bromo-5-chloro-1H-indole-2,3-dione | [1] |
| Synonyms | 6-Bromo-5-chloro-isatin | [1] |
| CAS Number | 192799-05-6 | [1] |
| Molecular Formula | C₈H₃BrClNO₂ | [1] |
| Molecular Weight | 260.47 g/mol | [1] |
| Physical Form | Powder | ChemicalBook |
| Solubility | Soluble in DMF, DMSO | ChemicalBook |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| LogP | 2.2373 | ChemScene |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
| SMILES | O=C1NC2=C(C=C(Cl)C(Br)=C2)C1=O | [2] |
| InChI Key | VILDUFSHBWCWIF-UHFFFAOYSA-N | [1] |
Spectral Data
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the N-H proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbons (C2 and C3) are expected to appear significantly downfield. The chemical shifts of the aromatic carbons would be affected by the halogen substituents.
2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, typically in the region of 1700-1750 cm⁻¹. The N-H stretching vibration would also be observable.
2.4. Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of CO, Br, and Cl radicals or molecules, providing further structural information.
Experimental Protocols
3.1. Synthesis of 6-Bromo-5-chloroindoline-2,3-dione
A general method for the synthesis of 6-Bromo-5-chloroindoline-2,3-dione involves the direct halogenation of indoline-2,3-dione (isatin).[1] A detailed experimental protocol is outlined below, adapted from general procedures for the synthesis of halogenated isatins.
Workflow for the Synthesis of 6-Bromo-5-chloroindoline-2,3-dione
Caption: General workflow for the synthesis, purification, and characterization of 6-Bromo-5-chloroindoline-2,3-dione.
Materials:
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Indoline-2,3-dione (Isatin)
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N-Bromosuccinimide (NBS)
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N-Chlorosuccinimide (NCS)
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Dichloromethane (DCM) or Chloroform
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Appropriate recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve indoline-2,3-dione in a suitable organic solvent such as dichloromethane or chloroform.
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Halogenation: To the stirred solution, add N-bromosuccinimide and N-chlorosuccinimide in stoichiometric amounts. The reaction is typically carried out at room temperature or slightly elevated temperatures.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, the reaction mixture is typically washed with water to remove any soluble by-products. The organic layer is then dried over anhydrous sodium sulfate.
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Purification: The crude product is obtained after removal of the solvent under reduced pressure. Purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 6-Bromo-5-chloroindoline-2,3-dione.
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Characterization: The structure of the final product is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Biological Activities and Signaling Pathways
6-Bromo-5-chloroindoline-2,3-dione has been investigated for several biological activities, primarily as an inhibitor of specific enzymes involved in cellular signaling and neurotransmitter metabolism.[1]
4.1. Kinase Inhibition
Isatin and its derivatives are known to inhibit various protein kinases.[1] 6-Bromo-5-chloroindoline-2,3-dione has shown selectivity for certain kinase subfamilies, including Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1] The planar indoline-2,3-dione scaffold can fit into the ATP-binding pocket of kinases, and the halogen substituents can form specific interactions with hydrophobic residues, contributing to its inhibitory activity.[3]
Potential DYRK1A Signaling Pathway Inhibition
Caption: Proposed inhibitory action of 6-Bromo-5-chloroindoline-2,3-dione on the DYRK1A signaling pathway.
4.2. Monoamine Oxidase-B (MAO-B) Inhibition
The isatin scaffold is a known inhibitor of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[1] The halogen substituents on 6-Bromo-5-chloroindoline-2,3-dione may enhance its binding to the active site of MAO-B, making it a potential candidate for the development of therapeutics for neurodegenerative diseases such as Parkinson's disease.[1][4]
Potential MAO-B Inhibition in Neurodegeneration
Caption: Proposed mechanism of neuroprotection by 6-Bromo-5-chloroindoline-2,3-dione through the inhibition of MAO-B.
4.3. Other Potential Activities
Research also suggests that 6-Bromo-5-chloroindoline-2,3-dione may possess antibacterial and anti-inflammatory properties.[1] The presence of halogens can enhance the antimicrobial activity of isatin derivatives.[1] The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory signaling pathways.[3]
Conclusion
6-Bromo-5-chloroindoline-2,3-dione is a synthetically accessible compound with a range of interesting biological activities. Its potential to inhibit kinases and MAO-B makes it a valuable lead compound for the development of novel therapeutics for cancer and neurodegenerative diseases. Further research is warranted to fully elucidate its mechanism of action, to obtain a complete profile of its physicochemical and spectral properties, and to explore its therapeutic potential in greater detail. The experimental protocols and data summarized in this guide provide a solid foundation for future investigations into this promising molecule.
